molecular formula C24H26ClN5O5 B4309198 ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4309198
M. Wt: 499.9 g/mol
InChI Key: CDEOTIRNCQTTAU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Piperazine Moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced.

    Incorporation of the Nitrophenyl Group: This step typically involves a coupling reaction, such as a Suzuki coupling, to attach the nitrophenyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: The compound’s effects on cellular pathways and its potential as a therapeutic agent are of interest.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. The compound may modulate biological pathways by binding to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-chlorophenyl)-6-{[4-(4-aminophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-(4-bromophenyl)-6-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Ethyl 4-(4-chlorophenyl)-6-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and nitrophenyl groups, along with the piperazine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O5/c1-2-35-23(31)21-20(26-24(32)27-22(21)16-3-5-17(25)6-4-16)15-28-11-13-29(14-12-28)18-7-9-19(10-8-18)30(33)34/h3-10,22H,2,11-15H2,1H3,(H2,26,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEOTIRNCQTTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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